molecular formula C14H21F3N4 B10889468 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-6-(trifluoromethyl)pyrimidin-2-amine

4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10889468
M. Wt: 302.34 g/mol
InChI Key: AMSVXMJPHZCANH-UHFFFAOYSA-N
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Description

N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group can be attached through nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable pyrimidine precursor.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine or pyrimidine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halides, sulfonates, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE would depend on its specific biological target. Generally, compounds of this nature might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: can be compared with other piperidine derivatives or pyrimidine-containing compounds.

    Piperidine Derivatives: These include compounds like piperidine itself, methylpiperidine, and other substituted piperidines.

    Pyrimidine Compounds: Similar compounds might include pyrimidine, methylpyrimidine, and trifluoromethylpyrimidine derivatives.

Uniqueness

The uniqueness of N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s metabolic stability and binding affinity to certain targets.

Properties

Molecular Formula

C14H21F3N4

Molecular Weight

302.34 g/mol

IUPAC Name

4-methyl-N-(1-propan-2-ylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H21F3N4/c1-9(2)21-6-4-11(5-7-21)19-13-18-10(3)8-12(20-13)14(15,16)17/h8-9,11H,4-7H2,1-3H3,(H,18,19,20)

InChI Key

AMSVXMJPHZCANH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCN(CC2)C(C)C)C(F)(F)F

Origin of Product

United States

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